4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 443922-53-0
VCID: VC5325804
InChI: InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14)
SMILES: CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine

CAS No.: 443922-53-0

Cat. No.: VC5325804

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32

* For research use only. Not for human or veterinary use.

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine - 443922-53-0

Specification

CAS No. 443922-53-0
Molecular Formula C12H14N2OS
Molecular Weight 234.32
IUPAC Name 4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14)
Standard InChI Key WCMMJVXFGSFQLR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C

Introduction

Chemical Structure and Physicochemical Properties

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C12H14N2OS\text{C}_{12}\text{H}_{14}\text{N}_2\text{OS}, with a molecular weight of 234.32 g/mol . The structure comprises:

  • A thiazole core substituted with a methyl group at position 5.

  • A 4-ethoxyphenyl moiety at position 4, contributing to hydrophobic interactions.

  • An amino group at position 2, critical for hydrogen bonding with biological targets .

Key Physicochemical Data:

PropertyValue
Molecular FormulaC12H14N2OS\text{C}_{12}\text{H}_{14}\text{N}_2\text{OS}
Molecular Weight234.32 g/mol
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The ethoxy group enhances lipid solubility, potentially improving blood-brain barrier permeability, while the thiazole ring’s aromaticity stabilizes interactions with protein targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclocondensation reactions. A common pathway includes:

  • Formation of the Thiazole Core: Reacting thiourea derivatives with α-haloketones. For example, 2-chloro-1-(4-ethoxyphenyl)propan-1-one reacts with methylthiourea to yield the thiazole intermediate .

  • Functionalization: Introducing the methyl group via Friedel-Crafts alkylation or nucleophilic substitution .

  • Amination: Substituting a halogen at position 2 with an amino group using ammonia or amines under high-pressure conditions .

Optimization Challenges:

  • Regioselectivity: Ensuring substitution at positions 4 and 5 requires precise temperature control (70–90°C) .

  • Yield Improvement: Catalytic methods using Cu(I) or Pd(0) complexes enhance efficiency, achieving yields up to 78% .

Industrial-Scale Production

Continuous flow reactors reduce reaction times from hours to minutes, while green solvents like cyclopentyl methyl ether minimize environmental impact .

Biological Activities and Mechanisms

Ion Channel Modulation

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine demonstrates KCNQ1 potassium channel activation (EC50_{50} = 260 nM), a target implicated in long QT syndrome . Structural analysis reveals:

  • The 4-ethoxyphenyl group occupies a hydrophobic pocket near the channel’s voltage-sensing domain.

  • The thiazole nitrogen forms a hydrogen bond with Asp145^{145}, stabilizing the open state .

Kinase Inhibition

Inhibitory activity against cyclin-dependent kinase 9 (CDK9) (Ki=12nMK_i = 12 \, \text{nM}) has been reported, with over 80-fold selectivity versus CDK2 . This inhibition disrupts RNA polymerase II phosphorylation, reducing oncoproteins like Mcl-1 and inducing apoptosis in cancer cells .

Therapeutic Applications

Cardiovascular Disorders

  • Long QT Syndrome: By activating KCNQ1, the compound could normalize cardiac repolarization, reducing arrhythmia risk .

  • Hypertension: Modulation of vascular K+^+ channels may lower blood pressure .

Oncology

  • CDK9 Inhibition: Suppresses transcription of survival genes (e.g., Mcl-1), showing efficacy in leukemia and solid tumors .

  • Combination Therapy: Synergizes with Bcl-2 inhibitors (e.g., venetoclax) in preclinical models .

Infectious Diseases

  • Antifungal Activity: Analogues inhibit fungal lanosterol demethylase (IC50_{50} = 1.5 µM), a target in azole-resistant strains.

Comparative Analysis with Thiazole Derivatives

CompoundSubstituentsBiological ActivityTarget
4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine4-ethoxyphenyl, 5-methylKCNQ1 activation, CDK9 inhibitionIon channels, kinases
5-(4-Methoxybenzyl)-4-methylthiazol-2-amine4-methoxybenzyl, 4-methylAnticancer, antimicrobialTopoisomerase II
3-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)aniline 3-anilinylKinase inhibitionBCR-ABL

Key Insights:

  • Electron-Donating Groups (e.g., ethoxy, methoxy) enhance target affinity by 3–5 fold compared to halogens .

  • Steric Effects: Bulkier substituents at position 4 reduce CDK9 selectivity due to clashes with Phe103^{103} .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator